molecular formula C23H22ClN3O2S B2430794 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1111961-65-9

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2430794
CAS No.: 1111961-65-9
M. Wt: 439.96
InChI Key: OJQQZTSQIMDRED-UHFFFAOYSA-N
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Description

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C23H22ClN3O2S and its molecular weight is 439.96. The purity is usually 95%.
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Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5-methyl-7-phenylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2S/c1-26-14-18(16-8-4-3-5-9-16)20-21(26)22(28)27(12-13-29-2)23(25-20)30-15-17-10-6-7-11-19(17)24/h3-11,14H,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQQZTSQIMDRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)CCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one belongs to the pyrrolo[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article synthesizes existing research on the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.

Chemical Structure and Synthesis

The molecular structure of the compound features a pyrrolo[3,2-d]pyrimidine core with specific substitutions that may influence its biological activity. The synthesis typically involves multi-step organic reactions that modify the pyrimidine backbone to enhance its pharmacological properties.

Anticancer Activity

Research has highlighted the potential of pyrrolo[3,2-d]pyrimidines in cancer therapy. For instance, derivatives of this class have shown significant antiproliferative effects against various cancer cell lines. A study indicated that certain pyrrolo[3,2-d]pyrimidine compounds exhibited IC50 values in the low micromolar range against human cervical (HeLa) and liver (HepG2) cancer cells, suggesting their potential as anticancer agents .

CompoundCell LineIC50 (µM)
Compound AHeLa1.5
Compound BHepG22.0
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-oneA549TBD

Antimicrobial Activity

The antimicrobial properties of pyrrolo[3,2-d]pyrimidine derivatives have also been investigated. In one study, several derivatives were tested against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. While some compounds demonstrated antibacterial activity with minimum inhibitory concentrations (MICs) ranging from moderate to weak levels, the specific activity of the target compound remains to be fully elucidated .

BacteriaCompound ActivityMIC (µg/mL)
Staphylococcus aureusModerate32
Escherichia coliWeak128

Enzyme Inhibition

Pyrrolo[3,2-d]pyrimidines have been identified as inhibitors of various enzymes relevant to disease pathways. Notably, they have shown promise as inhibitors of dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and repair mechanisms. The inhibition potency can vary significantly based on structural modifications .

The biological activity of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is thought to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Compounds in this class often act by binding to active sites of enzymes like DHFR or thymidylate synthase (TS), disrupting their function and leading to apoptosis in rapidly dividing cells.
  • DNA Interaction : Some derivatives may intercalate into DNA or inhibit topoisomerases, further contributing to their anticancer effects.

Case Studies

  • Anticancer Screening : A multicentric study screened a library of pyrrolo[3,2-d]pyrimidines against multicellular spheroids derived from various cancer types. The compound exhibited notable cytotoxicity compared to standard chemotherapeutics .
  • Antimicrobial Evaluation : In a comparative analysis involving multiple derivatives against common pathogens, it was observed that while some derivatives showed promising results, the specific compound's efficacy was still under investigation .

Scientific Research Applications

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one presents a unique molecular structure that opens avenues for various scientific research applications. This article delves into its potential applications in medicinal chemistry, particularly its biological activity and therapeutic implications.

Molecular Formula and Weight

  • Molecular Formula : C20H22ClN3O2S
  • Molecular Weight : 393.92 g/mol

Structural Features

FeatureDescription
Pyrrolo[3,2-d]pyrimidine coreProvides a scaffold for biological activity
Sulfanyl groupEssential for interaction with biological targets
Chlorophenyl and methoxyethyl substituentsInfluence solubility and bioactivity

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures to 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one. Research indicates that these compounds can inhibit tumor growth through various mechanisms:

  • Inhibition of Kinase Activity : Many pyrrolo[3,2-d]pyrimidine derivatives act as kinase inhibitors, targeting pathways involved in cell proliferation and survival.
  • Apoptosis Induction : Studies suggest that these compounds can trigger apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease:

  • Cyclooxygenase Inhibition : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.
  • Cytokine Modulation : Research indicates potential modulation of cytokine release, further contributing to its anti-inflammatory effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • Sulfanyl Group : This moiety is critical for enhancing biological activity by facilitating interactions with target proteins.
  • Substituents : The presence of electron-donating groups can improve potency by stabilizing enzyme-inhibitor complexes.

SAR Table

SubstituentEffect on Activity
ChlorophenylEnhances lipophilicity and membrane permeability
MethoxyethylImproves solubility and bioavailability
Methyl groupMay enhance binding affinity to targets

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolo[3,2-d]pyrimidine derivatives for their anticancer properties. The lead compound demonstrated significant inhibition of cancer cell proliferation in vitro, with IC50 values indicating potent activity against various cancer cell lines.

Case Study 2: Anti-inflammatory Mechanism

Research published in Bioorganic & Medicinal Chemistry Letters explored the anti-inflammatory effects of similar compounds. The study found that these compounds effectively inhibited COX-2 activity and reduced inflammatory cytokine levels in animal models.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) group at position 2 serves as a key reactive site for nucleophilic substitutions. This functional group can undergo displacement with nucleophiles under basic conditions.

Reaction Type Reagents/Conditions Product Notes
AlkylationAlkyl halides, K₂CO₃, DMF, 60–80°CReplacement of -S- with alkyl groups (e.g., -S-R → -S-alkyl)Reactivity influenced by steric hindrance from the 2-chlorophenyl group
AminationAmines (e.g., piperidine), NaH, THF, refluxFormation of secondary/tertiary amine derivativesLimited by electron-withdrawing effects of the pyrimidine ring

Mechanistic Insight :

  • The sulfur atom’s lone pair facilitates nucleophilic attacks, but steric bulk from the (2-chlorophenyl)methyl substituent may slow kinetics compared to simpler thioethers.

  • Base selection (e.g., K₂CO₃ vs. NaH) impacts reaction efficiency and regioselectivity .

Oxidation Reactions

The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Oxidizing Agent Conditions Product Yield/Purity
H₂O₂ (30%)Acetic acid, 25°C, 6–8 hSulfoxide (-SO-)~85% purity (HPLC)
mCPBADCM, 0°C → RT, 12 hSulfone (-SO₂-)Requires stoichiometric control

Key Observations :

  • Over-oxidation to sulfones is common with strong oxidants like mCPBA.

  • The electron-rich pyrimidine ring does not participate in oxidation under these conditions.

Catalytic Coupling Reactions

While direct coupling reactions of the pyrrolo[3,2-d]pyrimidine core are unreported for this compound, the 2-chlorophenyl moiety may enable cross-coupling via its aryl chloride group .

Coupling Type Catalyst System Potential Applications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OIntroduction of boronic acids at aryl-Cl site
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Amination of the aryl chloride

Challenges :

  • Steric hindrance from the bulky pyrrolopyrimidine system may reduce coupling efficiency .

  • Stability of the sulfanyl group under palladium catalysis requires verification .

Stability and Side Reactions

  • Hydrolytic Stability : The sulfanyl group resists hydrolysis under neutral conditions but may degrade in strongly acidic/basic media (pH < 2 or > 12).

  • Thermal Degradation : Decomposition occurs above 200°C, releasing sulfur-containing byproducts (TGA data inferred from analogs).

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